![molecular formula C7H7BN4O2 B15174018 [3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)
[3-(1H-tetrazol-1-yl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1H-tetrazol-1-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a tetrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-tetrazol-1-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to the Phenyl Ring: The tetrazole moiety is then attached to a phenyl ring through a substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(1H-tetrazol-1-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Various substituted phenyl derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [3-(1H-tetrazol-1-yl)phenyl]boronic acid is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Industry:
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, with unique properties.
Mecanismo De Acción
The mechanism by which [3-(1H-tetrazol-1-yl)phenyl]boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with specific molecular targets, modulating their activity and leading to desired biological or chemical outcomes.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the tetrazole moiety, resulting in different reactivity and applications.
[4-(1H-tetrazol-1-yl)phenyl]boronic Acid: Similar structure but with the tetrazole group in a different position, leading to variations in reactivity and binding properties.
[3-(1H-tetrazol-1-yl)phenyl]boronic Ester: An ester derivative with distinct chemical properties and applications.
Uniqueness:
Tetrazole Moiety: The presence of the tetrazole group in [3-(1H-tetrazol-1-yl)phenyl]boronic acid imparts unique electronic and steric properties, enhancing its reactivity and binding affinity in various applications.
Versatility: The compound’s ability to participate in a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C7H7BN4O2 |
|---|---|
Peso molecular |
189.97 g/mol |
Nombre IUPAC |
[3-(tetrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5,13-14H |
Clave InChI |
BWLZCUPNMRZUPF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)N2C=NN=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-](/img/structure/B15173936.png)

![1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15173948.png)

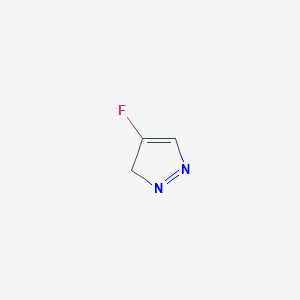
![Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15173964.png)
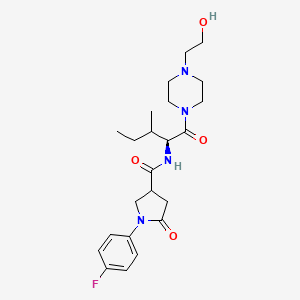
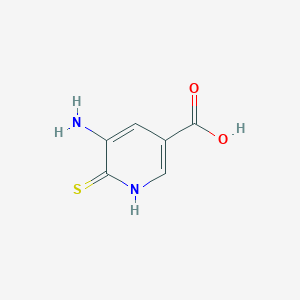

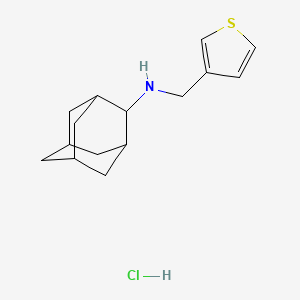
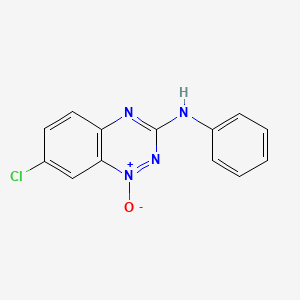
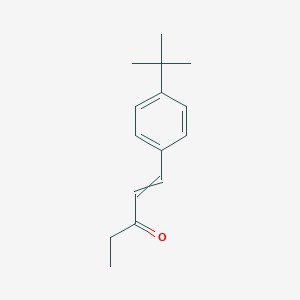
![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
![4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine](/img/structure/B15174041.png)
